molecular formula C18H25NO3S2 B2676695 Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate CAS No. 2097936-42-8

Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate

Cat. No.: B2676695
CAS No.: 2097936-42-8
M. Wt: 367.52
InChI Key: SZTPTGPFGOCQFC-UHFFFAOYSA-N
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Description

Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate is a complex organic compound with a molecular formula of C18H25NO3S2 and a molecular weight of 367.52 g/mol. This compound features a pyrrolidine ring, a phenyl group, and a sulfanyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Phenyl Group: The phenyl group is introduced via acylation reactions, often using reagents like acyl chlorides or anhydrides.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through thiolation reactions, which may involve thiols or disulfides under suitable conditions.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in oxidative stress pathways, receptors involved in inflammatory responses.

    Pathways: Modulation of oxidative stress pathways, inhibition of pro-inflammatory cytokine production.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(1-{2-[4-(methylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate
  • Methyl 2-[(1-{2-[4-(ethylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate

Uniqueness

Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate is unique due to the presence of the propan-2-ylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

methyl 2-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S2/c1-13(2)24-15-6-4-14(5-7-15)10-17(20)19-9-8-16(11-19)23-12-18(21)22-3/h4-7,13,16H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTPTGPFGOCQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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